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Compound of Interest

Compound Name: D-Threo-sphingosine

Cat. No.: B5113300 Get Quote

A deep dive into the structural and functional disparities of sphingosine stereoisomers,

providing researchers, scientists, and drug development professionals with a comprehensive

guide to their distinct biological roles and physicochemical properties.

Sphingosine, a fundamental building block of sphingolipids, plays a pivotal role in a myriad of

cellular processes. Its deceptively simple 18-carbon backbone, adorned with an amino group

and two hydroxyl groups, belies a complex world of stereoisomerism that dictates its biological

activity. The spatial arrangement of these functional groups gives rise to four principal

stereoisomers: D-erythro-sphingosine, L-erythro-sphingosine, D-threo-sphingosine, and L-

threo-sphingosine. While D-erythro-sphingosine is the most abundant and biologically relevant

isomer in mammals, its counterparts are emerging as critical tools for dissecting cellular

signaling pathways and as potential therapeutic agents. This guide provides a detailed

comparison of these stereoisomers, supported by experimental data, to illuminate their unique

characteristics.

Physicochemical Properties: A Tale of Four Isomers
The subtle differences in the three-dimensional architecture of sphingosine stereoisomers

translate into distinct physical properties. A comprehensive comparison of their melting points

and solubilities is crucial for their effective use in experimental settings.
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Stereoisom
er

IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Solubility

D-erythro-

sphingosine

(2S,3R,4E)-2-

aminooctade

c-4-ene-1,3-

diol

C₁₈H₃₇NO₂ 299.5 67 - 81[1]

Soluble in

chloroform (1

mg/mL),

methanol (1

mg/mL), and

DMSO (10

mg/mL).

L-erythro-

sphingosine

(2R,3S,4E)-2-

aminooctade

c-4-ene-1,3-

diol

C₁₈H₃₇NO₂ 299.5 Not available

Soluble in

chloroform,

DMSO, and

ethanol.[2][3]

D-threo-

sphingosine

(2R,3R,4E)-2

-

aminooctade

c-4-ene-1,3-

diol

C₁₈H₃₇NO₂ 299.5 Not available Not available

L-threo-

sphingosine

(2S,3S,4E)-2-

aminooctade

c-4-ene-1,3-

diol

C₁₈H₃₇NO₂ 299.5 Not available

Soluble in

ethanol (0.25

mg/mL).[4]

Biological Activity: A Stereoselective Symphony
The true significance of sphingosine's stereochemistry lies in its differential engagement with

cellular machinery. The spatial orientation of the hydroxyl and amino groups dictates how these

molecules interact with enzymes and receptors, leading to distinct downstream signaling

events.

Differential Inhibition of Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various signal

transduction pathways. Sphingosine is a known inhibitor of PKC, and this inhibition is
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stereoselective.

Stereoisomer PKC Inhibition (IC₅₀) Reference

D-erythro-sphingosine 2.8 mol % [4]

L-threo-sphingosine 2.2 mol % [4]

L-erythro-sphingosine 3.3 mol % [3]

Experimental data indicates that L-threo-sphingosine is a slightly more potent inhibitor of PKC

compared to the naturally occurring D-erythro-sphingosine.[4]

Regulation of Serine Palmitoyltransferase (SPT)
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of

sphingolipids. The stereoisomers of sphingosine exhibit contrasting effects on its activity.

D-erythro-sphingosine: Inhibits SPT activity, thus acting as a feedback regulator of its own

synthesis.[4]

L-threo-sphingosine: Does not inhibit SPT activity, highlighting a key functional divergence

from its D-erythro counterpart.[4]

This differential regulation underscores the cell's ability to distinguish between these

stereoisomers, with significant implications for maintaining sphingolipid homeostasis.

The Phosphorylated Frontier: Sphingosine-1-
Phosphate (S1P) Receptor Signaling
Sphingosine is readily phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2) to

form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that exerts its effects

by binding to a family of five G protein-coupled receptors (S1PR1-5). While much is known

about the signaling cascades initiated by D-erythro-S1P, the roles of the other S1P

stereoisomers are an active area of investigation. It is hypothesized that the stereochemistry of

the S1P backbone influences receptor binding affinity and subsequent downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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